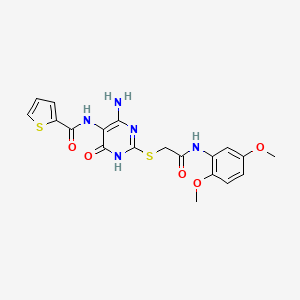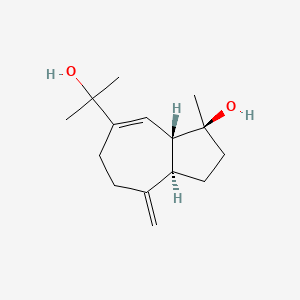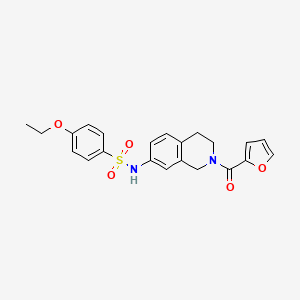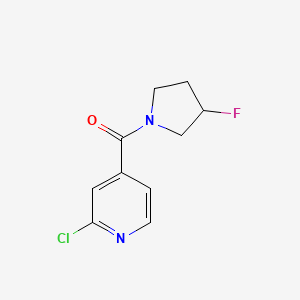![molecular formula C13H19N4NaO4 B2687423 sodium 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,4-triazole-3-carboxylate CAS No. 1803590-63-7](/img/structure/B2687423.png)
sodium 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,4-triazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,4-triazole-3-carboxylate is a chemical compound with potential applications in various fields of science and industry. This compound features a piperidine ring, a triazole ring, and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through a multi-step reaction starting with piperidine-3-carboxylic acid.
The piperidine ring is first protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
The resulting Boc-protected piperidine is then reacted with 1H-1,2,4-triazole-3-carboxylic acid under coupling conditions, typically using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
The final step involves the formation of the sodium salt by treating the product with sodium hydroxide.
Industrial Production Methods:
Industrial-scale synthesis would involve optimizing reaction conditions to maximize yield and purity.
Continuous flow chemistry could be employed to enhance efficiency and scalability.
Purification steps would likely include recrystallization or chromatographic techniques to ensure the final product meets quality standards.
Types of Reactions:
Deprotection: The Boc group can be removed using acidic conditions, such as trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The compound can undergo further coupling reactions with various electrophiles, facilitated by the presence of the amine group.
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Deprotection: TFA, dichloromethane (DCM)
Coupling: EDC, DMAP, THF (tetrahydrofuran)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Deprotection yields the free amine derivative of the compound.
Coupling reactions can produce a variety of derivatives depending on the electrophile used.
Substitution reactions can lead to the formation of different triazole derivatives.
Chemistry:
The compound serves as an intermediate in the synthesis of more complex molecules.
It can be used in the development of new pharmaceuticals and agrochemicals.
Biology:
The triazole ring is known for its biological activity, making the compound a potential candidate for drug discovery.
It can be used in the study of enzyme inhibitors and receptor ligands.
Medicine:
The compound's derivatives may exhibit antiviral, antibacterial, or anticancer properties.
It can be used in the design of new therapeutic agents.
Industry:
The compound can be utilized in the production of specialty chemicals and materials.
It may find applications in the development of new catalysts and reagents.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
This compound and its derivatives are extensively studied for their synthesis and potential biological activities. For instance, the synthesis and antibacterial properties of 1,2,4-triazole derivatives highlight the role of similar compounds in generating biologically active heterocycles with antimicrobial activity, which can also serve as surface-active agents (R. El-Sayed, 2006).
Chemical Reactions and Intermediates
The compound's utility in chemical reactions, serving as a versatile intermediate for generating a wide array of chemical structures, is exemplified in research on the reactions of sodium salts of heterocyclic β-ketoesters with dimethyl acetylenedicarboxylate, leading to novel compounds with potential applications across different fields of chemistry (A. Frew, G. Proctor, J. Silverton, 1980).
Advanced Materials and Applications
Further applications are seen in the development of advanced materials, such as the study on sodium complexes of spin-labeled monoazacrown ethers for insights into molecular interactions important in materials science (G. Sosnovsky, J. Lukszo, P. Gutiérrez, K. Scheffler, 1987). Additionally, the synthesis of 5-sulfonylisoxazoles through a trifunctionalization cascade of 1,3-enynes demonstrates the compound's potential in organic synthesis, providing facile access to functionally rich isoxazoles with applications ranging from pharmaceuticals to materials chemistry (Xin Yue, Ming Hu, Xingyi He, Shuang Wu, Jin‐Heng Li, 2020).
Electrochemical and Computational Studies
The electrochemical behavior and computational studies of piperazinic compounds, which relate to similar chemical structures, provide a foundation for understanding the redox properties and electronic characteristics of these compounds, with implications for their use in various scientific and technological applications (N. Parveen, Afzal Shah, S. Khan, Usman Ali Rana, F. Fathi, Aamir Hassan Shah, M. Ashiq, A. Rauf, R. Qureshi, Z. Rehman, H. Kraatz, 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
- However, related triazole derivatives have been studied for their anticancer activity. The N1 and N2 nitrogen atoms of the triazole moiety often play a crucial role in binding to active sites of enzymes .
- In general, triazole derivatives have been investigated for their selectivity against cancer cell lines . This suggests involvement in pathways related to cell growth, proliferation, or survival.
Target of Action
Biochemical Pathways
Comparación Con Compuestos Similares
Sodium tert-butoxide: Used as a strong base in organic synthesis.
1H-1,2,4-triazole derivatives: Known for their biological activity and use in pharmaceuticals.
Piperidine derivatives: Common intermediates in organic synthesis.
Uniqueness:
The combination of the Boc-protected piperidine and triazole rings makes this compound unique, providing both protecting group functionality and biological activity.
Propiedades
IUPAC Name |
sodium;1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4.Na/c1-13(2,3)21-12(20)16-6-4-5-9(7-16)17-8-14-10(15-17)11(18)19;/h8-9H,4-7H2,1-3H3,(H,18,19);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNLLZAKEWPLOV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C=NC(=N2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N4NaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide](/img/structure/B2687341.png)
![3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate](/img/structure/B2687343.png)

![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2687346.png)

![1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione](/img/structure/B2687351.png)
![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one](/img/structure/B2687352.png)
![2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2687353.png)
![5-bromo-2-chloro-N-(3-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyridine-3-carboxamide](/img/structure/B2687355.png)

![2-Chloro-3-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-8-methylquinoline](/img/structure/B2687360.png)
![2-(azepan-1-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2687362.png)

